molecular formula C11H15N5O4S B276348 Ethyl 4-amino-2-[(2-{[(methylamino)carbonyl]amino}-2-oxoethyl)sulfanyl]-5-pyrimidinecarboxylate

Ethyl 4-amino-2-[(2-{[(methylamino)carbonyl]amino}-2-oxoethyl)sulfanyl]-5-pyrimidinecarboxylate

Cat. No. B276348
M. Wt: 313.34 g/mol
InChI Key: QDJADPZHRWXVPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-amino-2-[(2-{[(methylamino)carbonyl]amino}-2-oxoethyl)sulfanyl]-5-pyrimidinecarboxylate, also known as EAI045, is a small molecule inhibitor that has been developed for the treatment of cancer. This compound has shown promising results in preclinical studies, and is currently being evaluated in clinical trials.

Mechanism of Action

Ethyl 4-amino-2-[(2-{[(methylamino)carbonyl]amino}-2-oxoethyl)sulfanyl]-5-pyrimidinecarboxylate works by inhibiting the activity of the EGFR kinase, which is a key driver of cancer cell growth and survival. Specifically, Ethyl 4-amino-2-[(2-{[(methylamino)carbonyl]amino}-2-oxoethyl)sulfanyl]-5-pyrimidinecarboxylate binds to a specific pocket in the EGFR kinase domain, preventing its activity and leading to the inhibition of downstream signaling pathways that promote cancer cell growth.
Biochemical and Physiological Effects:
Ethyl 4-amino-2-[(2-{[(methylamino)carbonyl]amino}-2-oxoethyl)sulfanyl]-5-pyrimidinecarboxylate has been shown to have a potent and selective inhibitory effect on EGFR kinase activity, both in vitro and in vivo. In preclinical studies, Ethyl 4-amino-2-[(2-{[(methylamino)carbonyl]amino}-2-oxoethyl)sulfanyl]-5-pyrimidinecarboxylate has been shown to inhibit the growth of cancer cells, induce apoptosis (programmed cell death), and decrease tumor size. In addition, Ethyl 4-amino-2-[(2-{[(methylamino)carbonyl]amino}-2-oxoethyl)sulfanyl]-5-pyrimidinecarboxylate has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity.

Advantages and Limitations for Lab Experiments

One advantage of Ethyl 4-amino-2-[(2-{[(methylamino)carbonyl]amino}-2-oxoethyl)sulfanyl]-5-pyrimidinecarboxylate is its specificity for EGFR kinase, which makes it a valuable tool for studying the role of EGFR in cancer cell growth and survival. In addition, Ethyl 4-amino-2-[(2-{[(methylamino)carbonyl]amino}-2-oxoethyl)sulfanyl]-5-pyrimidinecarboxylate has shown promising results in preclinical studies, which suggests that it may have potential as a therapeutic agent for the treatment of cancer. However, one limitation of Ethyl 4-amino-2-[(2-{[(methylamino)carbonyl]amino}-2-oxoethyl)sulfanyl]-5-pyrimidinecarboxylate is its relatively low solubility, which may make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for the development of Ethyl 4-amino-2-[(2-{[(methylamino)carbonyl]amino}-2-oxoethyl)sulfanyl]-5-pyrimidinecarboxylate and related compounds. One direction is to optimize the pharmacokinetic properties of Ethyl 4-amino-2-[(2-{[(methylamino)carbonyl]amino}-2-oxoethyl)sulfanyl]-5-pyrimidinecarboxylate, such as improving its solubility and stability. Another direction is to explore the potential of Ethyl 4-amino-2-[(2-{[(methylamino)carbonyl]amino}-2-oxoethyl)sulfanyl]-5-pyrimidinecarboxylate in combination with other therapies, such as chemotherapy or immunotherapy. Finally, further studies are needed to elucidate the mechanisms of resistance to Ethyl 4-amino-2-[(2-{[(methylamino)carbonyl]amino}-2-oxoethyl)sulfanyl]-5-pyrimidinecarboxylate, and to develop strategies to overcome this resistance.

Synthesis Methods

The synthesis of Ethyl 4-amino-2-[(2-{[(methylamino)carbonyl]amino}-2-oxoethyl)sulfanyl]-5-pyrimidinecarboxylate involves several steps, including the reaction of 5-bromopyrimidine-2,4-dione with ethyl 2-mercaptoacetate, followed by the reaction of the resulting intermediate with methyl carbamate. The final product is obtained through a series of purification steps, such as recrystallization and column chromatography.

Scientific Research Applications

Ethyl 4-amino-2-[(2-{[(methylamino)carbonyl]amino}-2-oxoethyl)sulfanyl]-5-pyrimidinecarboxylate has been extensively studied in preclinical models of cancer, and has shown promising results in inhibiting the growth of cancer cells. In particular, Ethyl 4-amino-2-[(2-{[(methylamino)carbonyl]amino}-2-oxoethyl)sulfanyl]-5-pyrimidinecarboxylate has been shown to be effective against EGFR (epidermal growth factor receptor) mutant lung cancer cells, which are often resistant to current therapies. In addition, Ethyl 4-amino-2-[(2-{[(methylamino)carbonyl]amino}-2-oxoethyl)sulfanyl]-5-pyrimidinecarboxylate has also been shown to inhibit the growth of cancer cells that have developed resistance to other EGFR inhibitors, such as gefitinib and erlotinib.

properties

Molecular Formula

C11H15N5O4S

Molecular Weight

313.34 g/mol

IUPAC Name

ethyl 4-amino-2-[2-(methylcarbamoylamino)-2-oxoethyl]sulfanylpyrimidine-5-carboxylate

InChI

InChI=1S/C11H15N5O4S/c1-3-20-9(18)6-4-14-11(16-8(6)12)21-5-7(17)15-10(19)13-2/h4H,3,5H2,1-2H3,(H2,12,14,16)(H2,13,15,17,19)

InChI Key

QDJADPZHRWXVPN-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CN=C(N=C1N)SCC(=O)NC(=O)NC

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1N)SCC(=O)NC(=O)NC

Origin of Product

United States

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